molecular formula C23H29BrN4O B457992 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B457992
M. Wt: 457.4g/mol
InChI Key: BBRXBVOLGWCDDC-UHFFFAOYSA-N
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a unique combination of a triazole ring, a bromine atom, a sec-butylphenyl group, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Bromination: The triazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with adamantane carboxamide: The brominated triazole can be coupled with an adamantane carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the sec-butylphenyl group: This can be achieved through a substitution reaction using a suitable sec-butylphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the sec-butyl group.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide moiety.

    Substitution: The bromine atom on the triazole ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a new compound with a different functional group replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring and the adamantane moiety could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide: Lacks the bromine atom and the sec-butyl group.

    3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-sec-butylphenyl)-1-adamantanecarboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the sec-butyl group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C23H29BrN4O

Molecular Weight

457.4g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-butan-2-ylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H29BrN4O/c1-3-15(2)18-4-6-19(7-5-18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29)

InChI Key

BBRXBVOLGWCDDC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br

Origin of Product

United States

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